
Verinurad
Übersicht
Beschreibung
Verinurad is a selective inhibitor of the uric acid transporter 1 (URAT1), developed for the treatment of gout and hyperuricemia. It is known for its high potency in reducing serum uric acid levels by promoting its excretion through the kidneys . This compound has shown promise in clinical trials for its efficacy and safety in managing conditions associated with elevated uric acid levels .
Vorbereitungsmethoden
Die Synthese von Verinurad umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung des Naphthalinmoleküls: Dies beinhaltet den Aufbau des Naphthalinringsystems, das ein entscheidender Bestandteil der Verinuradstruktur ist.
Einführung von funktionellen Gruppen: Verschiedene funktionelle Gruppen werden in den Naphthalinring eingeführt, um seine Aktivität und Selektivität zu erhöhen.
Kupplungsreaktionen: Der letzte Schritt beinhaltet die Kupplung des Naphthalinmoleküls mit anderen chemischen Gruppen, um das vollständige this compound-Molekül zu bilden.
Industrielle Produktionsmethoden für this compound sind so konzipiert, dass sie effizient und skalierbar sind und einen hohen Ertrag und eine hohe Reinheit des Endprodukts gewährleisten. Diese Methoden beinhalten oft optimierte Reaktionsbedingungen, wie z. B. kontrollierte Temperatur und Druck, um die Effizienz jedes Schritts zu maximieren .
Analyse Chemischer Reaktionen
Verinurad durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus dem this compound-Molekül. Häufige Oxidationsmittel, die verwendet werden, sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Diese Reaktion beinhaltet den Ersatz einer funktionellen Gruppe durch eine andere.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation von this compound zur Bildung verschiedener oxidierter Derivate führen, während die Reduktion reduzierte Formen der Verbindung liefern kann .
Wissenschaftliche Forschungsanwendungen
Clinical Efficacy
Verinurad has been evaluated in multiple clinical trials to assess its efficacy in reducing sUA levels in patients with gout and hyperuricemia. The following table summarizes key findings from recent studies:
These studies indicate that this compound significantly lowers sUA levels compared to placebo and demonstrates a dose-dependent response.
Pharmacokinetics and Safety
The pharmacokinetic profile of this compound has been characterized through various studies. It is rapidly absorbed and reaches peak plasma concentrations within a few hours post-administration. The half-life allows for once-daily dosing, which is advantageous for patient compliance .
While this compound is generally well-tolerated, some studies have reported renal adverse events, particularly when used as monotherapy. Therefore, it is often recommended to be used in combination with allopurinol to mitigate these risks while enhancing efficacy .
Combination Therapy
Recent research has explored the combination of this compound with allopurinol, a traditional urate-lowering therapy. This combination aims to maximize uric acid reduction while minimizing potential side effects associated with higher doses of either agent alone.
- Phase IIa Study Findings : In a study comparing this compound plus allopurinol versus allopurinol alone, significant reductions in sUA were observed in the combination group without an increase in adverse events compared to allopurinol monotherapy .
- Long-term Efficacy : Ongoing studies are investigating the long-term effects of this combination therapy on gout flares and overall patient quality of life.
Wirkmechanismus
Verinurad exerts its effects by selectively inhibiting the URAT1 transporter, which is responsible for the reabsorption of uric acid in the kidneys. By blocking this transporter, this compound promotes the excretion of uric acid, thereby reducing its levels in the blood . The molecular targets of this compound include specific residues in the URAT1 transporter, such as Cys-32, Ser-35, Phe-365, and Ile-481 . These residues are crucial for the high-affinity binding and inhibition of uric acid transport .
Vergleich Mit ähnlichen Verbindungen
Verinurad ist einzigartig unter den urikosurischen Mitteln aufgrund seiner hohen Selektivität und Potenz bei der Hemmung von URAT1. Ähnliche Verbindungen sind:
Benzbromaron: Ein weiterer URAT1-Inhibitor, jedoch mit unterschiedlichen Bindungseigenschaften und Potenz.
Sulfinpyrazon: Ein urikosurisches Mittel mit einem breiteren Spektrum an Zielstrukturen im Vergleich zu this compound.
This compound zeichnet sich durch seine spezifische Interaktion mit Schlüsselresten im URAT1-Transporter aus, die zu seinem hohen Wirksamkeits- und Sicherheitsprofil beiträgt .
Biologische Aktivität
Verinurad (RDEA3170) is a potent and selective inhibitor of the uric acid transporter 1 (URAT1), primarily developed for the treatment of gout and hyperuricemia. The compound's biological activity is characterized by its ability to lower serum uric acid levels by inhibiting urate reabsorption in the renal tubules. This article examines the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical studies, and safety profile.
This compound functions by specifically inhibiting URAT1, a key transporter involved in uric acid reabsorption. The inhibition occurs with a potency of 25 nM, which is significantly higher than that of other uricosuric agents. The binding affinity of this compound to URAT1 relies on specific amino acid residues, notably Cys-32, Ser-35, Phe-365, and Ile-481. These residues are critical for the transport kinetics and binding interactions of URAT1 inhibitors .
Key Residues in URAT1 Interaction
Residue | Role |
---|---|
Cys-32 | Unique requirement for this compound |
Ser-35 | Important for transport kinetics |
Phe-365 | Critical for binding affinity |
Ile-481 | Stabilizes the binding complex |
The structural pharmacology reveals that this compound occupies a central cavity in URAT1, competing directly with urate for binding . This competitive inhibition effectively reduces uric acid levels in the bloodstream.
Pharmacokinetics
The pharmacokinetics of this compound have been evaluated in several clinical studies. A Phase 1 study assessed its pharmacokinetic parameters in healthy participants, revealing that the maximum concentration (C_max) and area under the curve (AUC) values were dose-dependent. For instance:
Study Group | C_max (ng/mL) | AUC (ng·h/mL) |
---|---|---|
Healthy Asian Participants | 73.6 | 478 |
Healthy Chinese Participants | 42.0 | 264 |
Non-Asian Participants | 36.3 | 271 |
These findings indicate that renal function significantly influences the pharmacokinetics of this compound, with increased C_max and AUC observed in participants with renal impairment .
Clinical Efficacy
This compound has shown promising results in clinical trials aimed at managing hyperuricemia associated with gout. A Phase 2a trial demonstrated that combining this compound with febuxostat effectively lowered serum uric acid levels while being well tolerated by patients with type 2 diabetes and albuminuria .
Summary of Clinical Trials
Trial Phase | Combination | Population | Outcome |
---|---|---|---|
Phase 1 | This compound + Allopurinol | Healthy participants | Safety and pharmacokinetics |
Phase 2a | This compound + Febuxostat | Patients with type 2 diabetes and hyperuricemia | Reduced serum uric acid |
Phase 2b | This compound + Allopurinol | Patients with chronic kidney disease | Ongoing evaluation |
Safety Profile
The safety profile of this compound has been assessed across multiple studies, with no serious adverse events reported during trials. The most common side effects include mild gastrointestinal disturbances and headache. Importantly, no deaths occurred during these studies, indicating a favorable safety margin for this compound .
Eigenschaften
IUPAC Name |
2-[3-(4-cyanonaphthalen-1-yl)pyridin-4-yl]sulfanyl-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c1-20(2,19(23)24)25-18-9-10-22-12-17(18)16-8-7-13(11-21)14-5-3-4-6-15(14)16/h3-10,12H,1-2H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBOLPLTQDKXPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)SC1=C(C=NC=C1)C2=CC=C(C3=CC=CC=C32)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352792-74-5 | |
Record name | Verinurad [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1352792745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Verinurad | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11873 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VERINURAD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12WJ62D047 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.